A Comprehensive Technical Guide to 1-Benzofuran-5-ylmethanol (CAS: 31823-05-9) for Drug Discovery and Development Professionals
A Comprehensive Technical Guide to 1-Benzofuran-5-ylmethanol (CAS: 31823-05-9) for Drug Discovery and Development Professionals
This guide provides an in-depth technical overview of 1-Benzofuran-5-ylmethanol, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use and experimental methodologies.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them a focal point of interest for medicinal chemists.[2][3][4] 1-Benzofuran-5-ylmethanol, in particular, serves as a versatile intermediate, providing a reactive hydroxyl group tethered to the benzofuran core, which allows for further molecular elaboration in the synthesis of complex drug candidates.
Physicochemical Properties of 1-Benzofuran-5-ylmethanol
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of 1-Benzofuran-5-ylmethanol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31823-05-9 | [5][6] |
| Molecular Formula | C₉H₈O₂ | [5][6] |
| Molecular Weight | 148.16 g/mol | [5][6] |
| Melting Point | 35-36 °C | |
| Boiling Point | 273.3 ± 15.0 °C at 760 mmHg | |
| Appearance | White to light yellow crystalline powder | [7] |
| SMILES | OCc1ccc2occc2c1 | [5] |
| InChIKey | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [5] |
Synthesis of 1-Benzofuran-5-ylmethanol: A Methodological Deep Dive
The most direct and common laboratory-scale synthesis of 1-Benzofuran-5-ylmethanol involves the reduction of the corresponding aldehyde, 1-benzofuran-5-carbaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity while avoiding over-reduction or side reactions.
Experimental Protocol: Reduction of 1-Benzofuran-5-carbaldehyde
This protocol details a robust and reliable method for the synthesis of 1-Benzofuran-5-ylmethanol using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme:
A schematic of the reduction of 1-benzofuran-5-carbaldehyde.
Materials and Reagents:
-
1-Benzofuran-5-carbaldehyde
-
Sodium borohydride (NaBH₄)[8]
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-benzofuran-5-carbaldehyde (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 10:1 ratio). The use of a co-solvent system is crucial as it ensures the solubility of both the organic substrate and the inorganic reducing agent.[9]
-
Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm.[8][9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.[9]
-
Quenching the Reaction: Once the reaction is complete, carefully add water to the reaction mixture to quench any unreacted NaBH₄.[9]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Dichloromethane is an effective solvent for extracting the desired alcohol product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 1-Benzofuran-5-ylmethanol.[9]
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity. It efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups that might be present in more complex substrates.[8]
-
Solvent System: The THF/water mixture is a common and effective solvent system for NaBH₄ reductions. THF solubilizes the organic substrate, while water is necessary to dissolve the borohydride and to protonate the resulting alkoxide intermediate.[9]
-
Work-up Procedure: The aqueous work-up is essential for quenching the reaction and separating the product from inorganic byproducts. The subsequent extraction and drying steps are standard procedures to isolate and purify the organic product.
Spectroscopic Characterization
The identity and purity of synthesized 1-Benzofuran-5-ylmethanol must be confirmed through spectroscopic analysis. Below are the expected spectral data.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃) δ:
-
Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the benzofuran ring system.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (depending on coupling to the hydroxyl proton) around δ 4.6-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.
¹³C NMR (101 MHz, CDCl₃) δ:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-CH₂OH): A signal around δ 65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M⁺): A peak at m/z = 148.05, corresponding to the molecular weight of the compound.[10]
Applications in Drug Discovery and Development
1-Benzofuran-5-ylmethanol is a valuable building block in the synthesis of various biologically active compounds. Its primary utility lies in its ability to introduce the benzofuran scaffold, which is a known pharmacophore, and the presence of a reactive hydroxyl group for further chemical modifications.
Role as an Intermediate in the Synthesis of Vilazodone
A prominent example of the application of the benzofuran core is in the synthesis of the antidepressant drug Vilazodone.[11][12] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[12] While Vilazodone itself does not directly incorporate 1-Benzofuran-5-ylmethanol, its synthesis relies on a benzofuran intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, which is synthesized from precursors like 5-bromobenzofuran.[13] The synthetic strategies for these precursors often involve steps that could be adapted from or lead to the synthesis of 1-Benzofuran-5-ylmethanol, highlighting the importance of this class of compounds in accessing complex drug molecules.
Illustrative Synthetic Pathway Logic:
Conceptual synthetic relationships in the context of Vilazodone.
Conclusion
1-Benzofuran-5-ylmethanol is a strategically important building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxyl group make it an attractive starting material for the elaboration of novel benzofuran-containing compounds. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for any scientist working in the field of medicinal chemistry and drug development.
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